[(Tert-butoxycarbonyl)amino](2,6-dichlorophenyl)acetic acid
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Overview
Description
(Tert-butoxycarbonyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 2,6-dichlorophenyl acetic acid moiety. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions.
Mechanism of Action
Target of Action
The primary target of (Tert-butoxycarbonyl)aminoacetic acid, also known as a Boc-protected amino acid, is the amino group in peptide synthesis . The Boc group serves as a protecting group for amines, preventing unwanted reactions during the synthesis process .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound interacts with its targets by forming a covalent bond, thereby protecting the amine group from reacting with other compounds during the synthesis process .
Biochemical Pathways
The Boc-protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Pharmacokinetics
Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Result of Action
The result of the action of (Tert-butoxycarbonyl)aminoacetic acid is the formation of dipeptides in satisfactory yields within 15 minutes . This rapid and efficient synthesis process is beneficial for peptide synthesis, expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis .
Action Environment
The action of (Tert-butoxycarbonyl)aminoacetic acid can be influenced by environmental factors such as temperature and the presence of other reactive groups. Care should be taken when using AAILs for organic synthesis due to their multiple reactive groups . The reaction environment, including the solvent used and the temperature, can significantly impact the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Acetic Acid Moiety: The 2,6-dichlorophenyl acetic acid moiety is introduced through a nucleophilic substitution reaction, where the protected amino group reacts with 2,6-dichlorobenzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of (Tert-butoxycarbonyl)aminoacetic acid follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(Tert-butoxycarbonyl)aminoacetic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Bases such as sodium hydroxide or DMAP in acetonitrile.
Major Products Formed
Scientific Research Applications
(Tert-butoxycarbonyl)aminoacetic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a protecting group for amino acids during peptide synthesis.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein modifications.
Comparison with Similar Compounds
Similar Compounds
[(Tert-butoxycarbonyl)amino]acetic acid: Similar structure but lacks the 2,6-dichlorophenyl group.
(Tert-butoxycarbonyl)aminoacetic acid: Similar structure but with a single chlorine atom on the phenyl ring.
Uniqueness
(Tert-butoxycarbonyl)aminoacetic acid is unique due to the presence of the 2,6-dichlorophenyl group, which can influence the compound’s reactivity and interactions in chemical and biological systems .
Biological Activity
(Tert-butoxycarbonyl)aminoacetic acid, commonly referred to as Boc-amino acid, is a compound that plays a significant role in organic synthesis, particularly in peptide chemistry. The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amino acids during synthesis due to its stability and ease of removal. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.
- IUPAC Name : (2S)-(tert-butoxycarbonyl)aminoacetic acid
- Molecular Formula : C13H16Cl2N O4
- CAS Number : 1404945-02-3
The biological activity of (Tert-butoxycarbonyl)aminoacetic acid primarily revolves around its role in peptide synthesis. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications without affecting the amino group. This property is crucial for synthesizing various peptides that can act as pharmaceuticals.
- Target of Action : The primary target is the amino group in peptide synthesis.
- Mode of Action : The Boc group can be added to amines under mild conditions using di-tert-butyl dicarbonate (Boc2O), facilitating the formation of protected amino acids that are stable under various reaction conditions.
Pharmacokinetics
The pharmacokinetic profile of (Tert-butoxycarbonyl)aminoacetic acid indicates that it is miscible in organic solvents such as acetonitrile and dimethylformamide but shows limited solubility in water. This characteristic affects its bioavailability and interaction with biological systems.
Biological Activity
Research has shown that derivatives of Boc-protected amino acids exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that compounds with similar structures can inhibit bacterial growth, potentially through disrupting cell membrane integrity.
- Enzyme Interaction : The compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions, providing insights into enzyme mechanisms and potential therapeutic targets.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Enzyme Interaction | Substrate for enzyme-catalyzed reactions | |
Peptide Synthesis | Used as a protecting group in synthesis |
Case Studies
- Peptide Synthesis : A study demonstrated the successful use of (Tert-butoxycarbonyl)aminoacetic acid in synthesizing bioactive peptides. The Boc protection allowed for multiple coupling reactions without degradation of the amino group, yielding high-purity peptides suitable for pharmacological testing.
- Antimicrobial Testing : Another investigation explored the antimicrobial properties of related compounds. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)9-7(14)5-4-6-8(9)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOFMPXYBDCNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=CC=C1Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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